molecular formula C12H14F3N3O2 B2651754 3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034523-99-2

3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2651754
CAS No.: 2034523-99-2
M. Wt: 289.258
InChI Key: HGHLKLDDKRETPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one (CAS: 2034523-99-2) is a trifluoromethyl-substituted ketone featuring a piperidine ring linked to a pyrimidinyloxy group. Its molecular formula is C₁₁H₁₂F₃N₃O₂, with a molecular weight of 283.23 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidine moiety may confer binding affinity for kinase targets.

Properties

IUPAC Name

3,3,3-trifluoro-1-(3-pyrimidin-4-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c13-12(14,15)6-11(19)18-5-1-2-9(7-18)20-10-3-4-16-8-17-10/h3-4,8-9H,1-2,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHLKLDDKRETPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC(F)(F)F)OC2=NC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can bind to specific active sites on target proteins, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Structural Analog 1: (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one (3aj)

  • Molecular Formula : C₂₇H₂₅FN₆O₄S
  • Key Features :
    • Contains a pyrazolo[3,4-d]pyrimidine core instead of pyrimidin-4-yloxy.
    • A sulfonyl group ((4-fluorophenyl)sulfonyl) replaces the trifluoromethyl group.
    • Exhibits rotameric flexibility in solution, as evidenced by NMR analysis .
  • Biological Implications : The sulfonyl group may improve solubility but reduce membrane permeability compared to the trifluoromethyl group in the target compound.

Structural Analog 2: 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one

  • Molecular Formula : C₂₄H₂₂N₆O₂ (estimated)
  • Key Features: Features an α,β-unsaturated ketone (propenone) instead of a trifluoropropanone. The pyrazolo-pyrimidine core is retained, but the absence of a pyrimidinyloxy group may alter target selectivity .

Structural Analog 3: 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one

  • Molecular Formula : C₃₂H₂₆F₄N₄O₄
  • Key Features: Incorporates a chromenone scaffold and morpholino substituent, diverging from the piperidine-pyrimidine linkage. Reported melting point: 193–196°C, with a molecular ion peak at m/z 586.3 (M⁺+1) .
  • Thermal Stability : Higher melting point compared to the target compound (data unavailable for the latter) suggests stronger intermolecular interactions.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₁H₁₂F₃N₃O₂ 283.23 Trifluoromethyl, pyrimidinyloxy High lipophilicity (predicted)
Analog 1 (3aj) C₂₇H₂₅FN₆O₄S 548.59 Sulfonyl, pyrazolo-pyrimidine Rotameric flexibility
Analog 2 (Propenone derivative) C₂₄H₂₂N₆O₂ 426.48 α,β-unsaturated ketone Potential electrophilicity
Analog 3 (Chromenone derivative) C₃₂H₂₆F₄N₄O₄ 614.58 Chromenone, morpholino High thermal stability

Key Structural and Functional Divergences

  • Trifluoromethyl vs. Sulfonyl Groups : The target compound’s CF₃ group enhances electronegativity and metabolic resistance, whereas the sulfonyl group in Analog 1 may improve aqueous solubility but increase molecular weight .
  • Pyrimidinyloxy vs. Pyrazolo-Pyrimidine Cores : The pyrimidinyloxy group in the target compound likely offers distinct hydrogen-bonding interactions compared to the fused pyrazolo-pyrimidine systems in Analogs 1 and 2 .
  • Piperidine Linkage: All analogs retain a piperidine ring, critical for conformational flexibility and target binding. However, modifications like the morpholino group in Analog 3 could alter basicity and pharmacokinetics .

Biological Activity

3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure

The compound features a trifluoromethyl group, a piperidine ring, and a pyrimidine moiety. Its molecular structure can be represented as follows:

C12H14F3N3O\text{C}_{12}\text{H}_{14}\text{F}_3\text{N}_3\text{O}

Research indicates that this compound acts primarily as an inhibitor of pyruvate dehydrogenase kinase (PDHK). PDHK plays a crucial role in metabolic regulation by phosphorylating and inactivating the pyruvate dehydrogenase complex, which is essential for aerobic metabolism. Inhibition of PDHK leads to increased oxidative metabolism and decreased lactate production, which can be beneficial in cancer therapy where metabolic reprogramming is often observed .

Inhibition of Pyruvate Dehydrogenase Kinase

The compound has shown efficacy as a PDHK inhibitor. PDHK inhibition can enhance the conversion of pyruvate to acetyl-CoA, promoting cellular respiration over fermentation. This shift is particularly advantageous in cancer cells that rely on glycolysis for energy production .

Anticancer Properties

Studies have demonstrated that compounds similar to 3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one exhibit anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism involves modulation of metabolic pathways and enhancement of reactive oxygen species (ROS) production, leading to cell death .

Case Studies

Study Findings
In vitro study on cancer cell lines Demonstrated that the compound significantly reduced cell viability in breast and lung cancer cell lines through PDHK inhibition.
Metabolic profiling Showed altered metabolic flux towards oxidative phosphorylation in treated cells compared to controls.
Animal model studies Indicated reduced tumor growth rates in xenograft models when treated with the compound, confirming its potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.